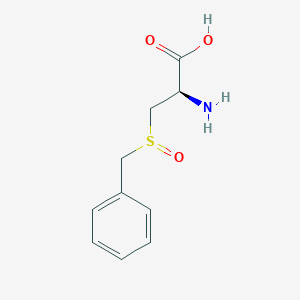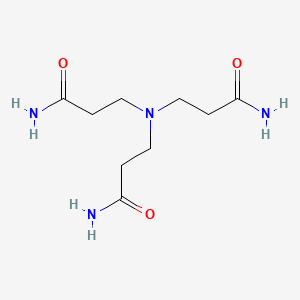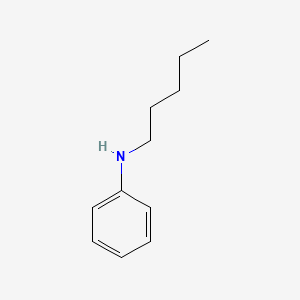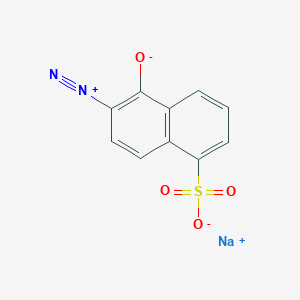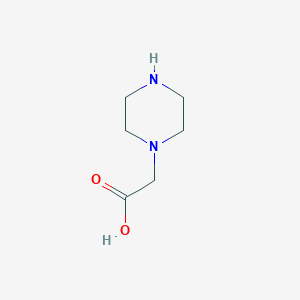
Piperazin-1-ylessigsäure
Übersicht
Beschreibung
Piperazin-1-yl-acetic acid is an organic compound with the empirical formula C6H12N2O2 . It is provided to early discovery researchers as part of a collection of unique chemicals . It is a major metabolite of hydroxyzine that exhibits high specific affinity for histamine H1 receptor .
Synthesis Analysis
There are several synthetic routes for Piperazin-1-yl-acetic acid. One of the common methods is the reaction of diethanolamine with m-chloroaniline . Other methods involve the reaction of m-chloroaniline with bis(2-chloroethyl)amine or the reaction of piperazine with m-dichlorobenzene .Molecular Structure Analysis
The molecular weight of Piperazin-1-yl-acetic acid is 144.17 . The molecular structure can be represented by the formula C6H12N2O2 .Chemical Reactions Analysis
Piperazin-1-yl-acetic acid is involved in various chemical reactions. For instance, it is used in the synthesis of novel thiouracil amide compounds which have shown efficacy against human breast cancer cells .Physical And Chemical Properties Analysis
Piperazin-1-yl-acetic acid is a white crystalline solid . It is freely soluble in water and ethylene glycol, but insoluble in diethyl ether .Wissenschaftliche Forschungsanwendungen
Arzneimittelentwicklung
Piperazin-1-ylessigsäure dient als Vorläufer bei der Synthese verschiedener pharmazeutischer Verbindungen. Ihre Struktur ist vielseitig modifizierbar, was sie bei der Entwicklung neuer Medikamente mit potenziellen therapeutischen Wirkungen wertvoll macht .
Neurotransmitterstudien
Diese Verbindung wurde zur Untersuchung von Neurotransmittersystemen eingesetzt. Ihre Derivate können als Liganden für Rezeptoren oder als Enzyminhibitoren wirken und so Einblicke in die Funktionsweise von Neurotransmittern im Gehirn liefern .
Behandlung neurologischer Erkrankungen
Derivate von this compound haben sich bei der Behandlung neurologischer Erkrankungen wie Alzheimer-Krankheit als vielversprechend erwiesen. Sie können als Acetylcholinesterase-Inhibitoren wirken, die möglicherweise die Neurotoxizität reduzieren und die kognitiven Funktionen verbessern .
Analytische Anwendungen
In der analytischen Chemie kann this compound als Standard- oder Referenzverbindung in verschiedenen analytischen Methoden wie Chromatographie und Spektrophotometrie verwendet werden, um die Genauigkeit und Zuverlässigkeit der analytischen Ergebnisse zu gewährleisten .
Freigabeprüfung von Pharmazeutika
In der Freigabeprüfung von Pharmazeutika kann this compound verwendet werden, um das Freisetzungsprofil von pharmazeutischen Formulierungen zu beurteilen und so eine gleichmäßige Wirkstofffreisetzung und Wirksamkeit zu gewährleisten .
Pharmazeutische Methodenentwicklung
Sie spielt eine Rolle bei der Entwicklung pharmazeutischer Methoden und unterstützt die Entwicklung neuer Protokolle für die Arzneimittelanalyse sowie die Sicherstellung von Robustheit, Präzision und Genauigkeit bei pharmazeutischen Tests .
Neuroprotektive Forschung
Die Forschung hat gezeigt, dass Derivate von this compound neuroprotektive Wirkungen haben können, was bei der Entwicklung von Behandlungen hilfreich sein könnte, die vor neuronalen Schäden bei verschiedenen neuropathologischen Erkrankungen schützen .
Wirkmechanismus
Target of Action
Piperazin-1-yl-acetic acid is a bioactive compound that has been studied for its potential therapeutic applications
Mode of Action
It is known that piperazin-1-yl-acetic acid interacts with its targets, leading to changes in cellular processes . The specifics of these interactions and the resulting changes are areas of ongoing research.
Biochemical Pathways
It is known that bioactive compounds can influence various biochemical pathways, leading to downstream effects . .
Safety and Hazards
Piperazin-1-yl-acetic acid should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Biochemische Analyse
Biochemical Properties
Piperazin-1-yl-acetic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with neurotransmitter receptors and ion channels, which are crucial for cellular communication and signal transduction. The nature of these interactions involves binding to specific sites on the receptors or channels, thereby modulating their activity. This modulation can lead to changes in cellular responses, such as altered neurotransmitter release or ion flux.
Cellular Effects
Piperazin-1-yl-acetic acid has been shown to affect various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, studies have demonstrated that piperazin-1-yl-acetic acid can induce apoptosis in cancer cells, such as MCF-7 breast cancer cells, by triggering cell cycle arrest and promoting programmed cell death . Additionally, it has been found to accumulate in macrophages, where it exerts antibacterial activity against intracellular bacteria .
Molecular Mechanism
The molecular mechanism of action of piperazin-1-yl-acetic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Piperazin-1-yl-acetic acid can inhibit specific enzymes involved in metabolic pathways, thereby altering the flux of metabolites and affecting cellular function . It also binds to receptors and ion channels, modulating their activity and influencing downstream signaling pathways. These interactions can lead to changes in gene expression, resulting in altered cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of piperazin-1-yl-acetic acid have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that piperazin-1-yl-acetic acid remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to piperazin-1-yl-acetic acid in in vitro and in vivo studies has revealed potential impacts on cellular function, including changes in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of piperazin-1-yl-acetic acid vary with different dosages in animal models. At lower doses, the compound has been found to exhibit therapeutic effects, such as reducing pain sensitivity and enhancing antioxidant capacity . At higher doses, piperazin-1-yl-acetic acid may cause toxic or adverse effects, including motor coordination impairment and increased oxidative stress . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
Piperazin-1-yl-acetic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can inhibit or activate specific enzymes, leading to changes in metabolite levels and overall metabolic activity . These interactions can affect cellular energy production, biosynthesis, and degradation processes, ultimately influencing cellular function and homeostasis.
Transport and Distribution
The transport and distribution of piperazin-1-yl-acetic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via active or passive transport mechanisms, depending on its chemical properties . Once inside the cell, piperazin-1-yl-acetic acid may bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and efficacy in different tissues.
Subcellular Localization
Piperazin-1-yl-acetic acid exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . For example, piperazin-1-yl-acetic acid has been found to localize in the soluble fraction of macrophages, where it exerts its antibacterial activity . Understanding the subcellular localization of piperazin-1-yl-acetic acid is essential for elucidating its mechanism of action and potential therapeutic applications.
Eigenschaften
IUPAC Name |
2-piperazin-1-ylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2/c9-6(10)5-8-3-1-7-2-4-8/h7H,1-5H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRJZKSHNBALIGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00349502 | |
| Record name | Piperazin-1-yl-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00349502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
37478-58-3 | |
| Record name | Piperazin-1-yl-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00349502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 37478-58-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





